(哌啶-4-基)甲基4-氟-4-(羟甲基)哌啶-1-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

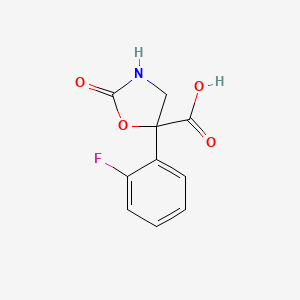

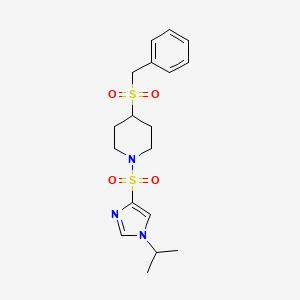

The compound "(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and pharmacology. The structure of the compound suggests it contains a piperidine moiety, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets. The presence of a fluorine atom and a hydroxymethyl group could influence its physical properties and reactivity.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, another piperidine derivative, was performed in four telescoped steps from commercially available 2,4-dichloro-5-fluoropyrimidine, yielding the final product in about 68% overall yield . These examples demonstrate the complexity and efficiency of synthetic routes for piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various techniques such as X-ray diffraction, NMR, and computational methods. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides was elucidated using X-ray and DFT methods, revealing a five-membered structure formed via intermolecular hydrogen bonds . These studies provide insights into the conformational preferences and potential intermolecular interactions of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential σ receptor ligands, indicating that the introduction of different substituents can significantly affect the binding affinity to biological targets . The synthesis of fluoroquinolones involved the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties to the quinolone core, demonstrating the versatility of piperidine derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of a hydroxymethyl group can affect the thermal stability of the compound, as analyzed using TGA and DSC techniques . The presence of a fluorine atom can also impact the lipophilicity and metabolic stability of the molecule. The log P values of halogenated piperidines were estimated using HPLC analysis, which is crucial for understanding the pharmacokinetic properties of these compounds .

科学研究应用

1. 配体结合亲和力和效力

该化合物的结构,包括芳基烷基取代基,已被证明会影响D2样受体的结合亲和力和效力。值得注意的是,加入特定的药效团,如4'-氟丁酮和3-甲基-7-氮杂吲哚,可以增强这些特性,使该化合物成为针对这些受体的应用的候选者(Sikazwe等,2009)。

2. 亲核芳香取代

该化合物参与了亲核芳香取代反应的研究,特别是检查芳基烷基部分的特定效应的可预测性。这些研究提供了对该化合物反应性和在设计新分子或化学过程中的潜在应用的见解(Pietra & Vitali,1972)。

3. 合成路线分析

该化合物一直是分析某些药物合成路线的研究的一部分。例如,它参与凡德他尼的合成路线突出了其在工业生产过程中的作用,有助于优化产量和商业价值(Mi,2015)。

4. DNA结合和药理活性

它的结构特征,特别是哌啶和相关部分的存在,与DNA结合活性以及各种药理作用有关。例如,与其结构相似的化合物已被研究其与DNA小沟相互作用的潜力以及它们在药物设计中的作用(Issar & Kakkar,2013)。

5. 药物分子中的代谢官能化

该化合物的结构特征,包括烷基部分,与专注于药物分子代谢官能化的研究相关。了解其在此过程中的作用可以影响药物的药理活性,并指导新药的开发或现有药物的改进(El-Haj & Ahmed,2020)。

未来方向

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests potential future directions in the research and development of piperidine derivatives, including “(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride”.

属性

IUPAC Name |

piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23FN2O3.ClH/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11;/h11,15,17H,1-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOJUWQDUNEFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)N2CCC(CC2)(CO)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)